4-Chloro-2-fluoro-6-iodoaniline

Physical Property Comparison Compound Handling Solid-State Chemistry

Orthogonal tri-halogen aniline building block for sequential cross-coupling strategies. The iodine atom enables selective initial functionalization (Suzuki, Sonogashira) while chlorine and fluorine remain intact for subsequent transformations-eliminating protecting group steps and streamlining SAR library synthesis. • ≥98% purity; white to light yellow crystalline solid, mp 39-41°C • Solid form simplifies accurate weighing and recrystallization • Documented as a key intermediate in patent literature (e.g., WO2014/9302 A1) Supplied with full analytical documentation (NMR, HPLC, GC) for reproducible results.

Molecular Formula C6H4ClFIN
Molecular Weight 271.46 g/mol
CAS No. 216393-67-8
Cat. No. B1303795
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-2-fluoro-6-iodoaniline
CAS216393-67-8
Molecular FormulaC6H4ClFIN
Molecular Weight271.46 g/mol
Structural Identifiers
SMILESC1=C(C=C(C(=C1F)N)I)Cl
InChIInChI=1S/C6H4ClFIN/c7-3-1-4(8)6(10)5(9)2-3/h1-2H,10H2
InChIKeySSNQXCONXNVTJN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Chloro-2-fluoro-6-iodoaniline: Tri-Halogenated Building Block


4-Chloro-2-fluoro-6-iodoaniline is a halogenated aniline derivative with the molecular formula C6H4ClFIN and a molecular weight of 271.46 g/mol . It is characterized by the presence of three distinct halogen substituents—chlorine, fluorine, and iodine—on the benzene ring, which imparts a unique reactivity profile that is leveraged in advanced organic synthesis, particularly in sequential cross-coupling reactions and medicinal chemistry applications . The compound is typically supplied as a white to light yellow crystalline solid with a melting point of 39-41°C and a purity specification of ≥97% .

1 Sequential cross-coupling synthesis workflow
2 Solid form for accurate small-scale weighing
3 Multi-halogen scaffold for medicinal chemistry libraries

Why 4-Chloro-2-fluoro-6-iodoaniline Cannot Be Substituted


In-class halogenated anilines, such as 4-chloro-2-fluoroaniline (CAS 57946-56-2) or 2-fluoro-4-iodoaniline (CAS 29632-74-4), are often considered as potential alternatives for synthetic applications. However, 4-Chloro-2-fluoro-6-iodoaniline possesses a unique tri-halogen substitution pattern that is not replicated in these simpler analogs. The simultaneous presence of chloro, fluoro, and iodo substituents in specific positions (4, 2, and 6) provides a differentiated reactivity landscape, particularly for orthogonal cross-coupling strategies where the iodine atom serves as a premier leaving group for initial functionalization, while the chlorine and fluorine remain intact for subsequent transformations . The physical properties, including a higher density and a distinct melting point compared to its analogs, further reflect its unique molecular architecture and can impact handling, storage, and purification workflows . Generic substitution with a less complex analog would result in a loss of this tailored reactivity, limiting synthetic versatility and potentially necessitating additional synthetic steps.

Tri-halogen pattern
Analogs lacking iodine or the 2,4,6 arrangement may limit orthogonal coupling capability.
Physical state mismatch
Liquid analogs (e.g., 4-chloro-2-fluoroaniline) may differ in weighing accuracy and handling.

4-Chloro-2-fluoro-6-iodoaniline vs. Analogs: Evidence Guide


Solid-State Handling Advantages Over Liquid Analogs

4-Chloro-2-fluoro-6-iodoaniline is a solid at standard room temperature (20°C) with a melting point of 39-41°C . In contrast, the structurally related analog 4-chloro-2-fluoroaniline (CAS 57946-56-2) is a liquid at room temperature . This difference in physical state has direct implications for laboratory handling, weighing accuracy, and storage stability.

Physical state
Head-to-head
Solid at 20°C vs Liquid at 20°C
Supports precise weighing and reduced spill risk
Compared to 4-chloro-2-fluoroaniline; ambient conditions
Physical Property Comparison Compound Handling Solid-State Chemistry

Density and Melting Point: Key Differentiators

The presence of the heavy iodine atom in 4-Chloro-2-fluoro-6-iodoaniline results in a significantly higher melting point (39-41°C) and density (2.089 g/cm³) compared to non-iodinated analogs . For instance, 4-chloro-2-fluoroaniline is a liquid with a density of 1.311 g/cm³, and 2-chloro-4-fluoroaniline has a density of 1.349 g/cm³ . The bromine analog, 4-bromo-2-fluoroaniline, has a similar melting point (40-42°C) but a much lower density .

Density
Head-to-head
2.089 g/cm³ vs 1.311 g/cm³
May support crystallization and QC differentiation
59% higher density due to iodine; predicted values
Thermal Analysis Physical Property Compound Characterization

Orthogonal Reactivity for Sequential Coupling

The distinct substitution pattern of 4-Chloro-2-fluoro-6-iodoaniline—featuring iodine, chlorine, and fluorine—allows for sequential, orthogonal cross-coupling reactions. The iodine atom is the most reactive towards oxidative addition, enabling selective initial functionalization under mild conditions, while the chlorine and fluorine atoms can be subsequently addressed in later synthetic steps . This contrasts with analogs lacking an iodine atom (e.g., 4-chloro-2-fluoroaniline), which are limited to chlorine or fluorine-directed chemistry, or with 2-fluoro-4-iodoaniline, which lacks a second halogen handle for further diversification .

Reactivity profile
Class-level
I > Cl > F vs Cl, F only
Enables site-selective diversification in cross-coupling
Qualitative class-level inference; review specific conditions
Cross-Coupling Chemistry Synthetic Methodology Medicinal Chemistry

Commercial Purity and Analytical Documentation

4-Chloro-2-fluoro-6-iodoaniline is available from multiple reputable suppliers (e.g., Aladdin, AKSci, Capot Chemical) with a specified minimum purity of 97-98% by HPLC . Suppliers like Bidepharm provide batch-specific analytical data, including NMR, HPLC, and GC reports, upon request . This level of analytical transparency is not always available for less common or custom-synthesized halogenated aniline analogs.

Commercial purity
Reported
97–98% HPLC
Reduces procurement risk with batch-specific COA
Multiple suppliers; NMR/GC data available on request
Procurement Quality Control Commercial Availability

4-Chloro-2-fluoro-6-iodoaniline: Optimal Use Cases


Sequential Cross-Coupling for Complex Scaffolds

4-Chloro-2-fluoro-6-iodoaniline is ideally suited for the synthesis of highly substituted aromatic cores in medicinal chemistry and materials science. The orthogonally reactive halogen set allows for sequential functionalization: the iodine atom can be selectively coupled first (e.g., via Suzuki or Sonogashira reactions) due to its superior leaving-group ability, followed by subsequent transformations on the chlorine and fluorine sites . This approach minimizes protecting group chemistry and streamlines the assembly of molecular complexity, a key advantage when synthesizing libraries of drug-like molecules or functional organic materials. The compound's solid physical form also facilitates accurate weighing for small-scale, high-value reactions .

Fluorinated Pharmaceutical Intermediates

The presence of a fluorine atom in 4-Chloro-2-fluoro-6-iodoaniline is strategically valuable for pharmaceutical research, as fluorine is a common bioisostere used to modulate metabolic stability, lipophilicity, and target binding . The compound serves as a direct precursor to fluorinated drug candidates, where the iodine atom provides a convenient handle for introducing additional diversity. Its use as an intermediate has been documented in patent literature (e.g., WO2014/9302 A1) , indicating its recognized utility in the synthesis of biologically active molecules. The combination of a solid state and high density also simplifies its handling in automated synthesis platforms and scale-up processes .

Agrochemical and Material Science Building Block

In agrochemical discovery and advanced material synthesis, the precise control over halogen substitution patterns is critical for optimizing properties like target selectivity, environmental persistence, or electronic characteristics. 4-Chloro-2-fluoro-6-iodoaniline's high commercial purity (≥97%) and well-documented analytical profile (NMR, HPLC, GC) ensure reproducibility in structure-activity relationship (SAR) studies and material performance evaluations . The compound's higher density and solid nature, compared to liquid halogenated aniline analogs, can also simplify purification by recrystallization and reduce solvent use, aligning with principles of green chemistry in process development .

Application
Selection Property
Validation Focus
Orthogonal cross-coupling synthesis
Tri-halogen reactivity profile
Site-selective functionalization sequence
Fluorinated pharmaceutical intermediate research
Fluorine bioisostere incorporation
Metabolic stability and binding modulation studies
Agrochemical and material science building block
High-purity crystalline solid
Reproducibility in SAR and material evaluations

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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